Doxapram-d5 (hydrochloride) is a deuterated analog of doxapram, which is a respiratory stimulant primarily used in clinical settings to treat respiratory depression. The compound's molecular formula is , with a molecular weight of approximately 383.55 g/mol . The incorporation of deuterium (D) in the structure enhances its stability and allows for more precise tracking in pharmacokinetic studies, making it a valuable tool in research .
Doxapram acts as a central nervous system stimulant and is known for its ability to enhance respiratory drive. Its mechanism involves the stimulation of chemoreceptors in the carotid body, leading to increased ventilation rates. Studies have shown that doxapram can effectively improve oxygenation in hypoxic conditions, making it relevant in treating respiratory insufficiencies . The pharmacokinetics of doxapram-d5 have been characterized, revealing a biphasic elimination profile and significant protein binding, which are critical for understanding its therapeutic potential and safety .
The synthesis of doxapram-d5 typically involves the introduction of deuterium into the molecular structure during the synthetic process. This can be achieved through various methods, including:
These methods ensure that specific hydrogen atoms are replaced with deuterium, resulting in the desired compound while maintaining structural integrity .
Doxapram-d5 is primarily used as an internal standard in analytical chemistry and pharmacokinetic studies. Its stable isotope nature allows researchers to accurately quantify doxapram and its metabolites in biological samples using techniques such as mass spectrometry. This application is crucial for developing dosing regimens and understanding the drug's pharmacodynamics .
Interaction studies involving doxapram-d5 have focused on its pharmacokinetic properties and potential interactions with other drugs. The compound's ability to bind to plasma proteins significantly influences its distribution and efficacy. Additionally, understanding how doxapram interacts with other medications can help mitigate adverse effects and optimize therapeutic outcomes . For example, studies have indicated that doxapram may interact with other central nervous system stimulants or depressants, necessitating careful monitoring during co-administration.
Doxapram-d5 shares similarities with several compounds that also act as respiratory stimulants or central nervous system agents. Here are some comparable compounds:
| Compound Name | Mechanism of Action | Unique Features |
|---|---|---|
| Doxapram | Respiratory stimulant | Non-deuterated form |
| 2-Ketodoxapram | Active metabolite of doxapram | Enhanced potency |
| Theophylline | Phosphodiesterase inhibitor | Bronchodilator effects |
| Caffeine | Adenosine receptor antagonist | Commonly consumed stimulant |
Uniqueness of Doxapram-d5: The primary distinction lies in its use as a stable isotope for analytical purposes, which allows for enhanced accuracy in pharmacokinetic studies compared to its non-deuterated forms and other stimulants. This feature makes it particularly valuable for researchers studying drug metabolism and interactions.
Doxapram-d5 (hydrochloride) is synthesized through selective deuterium substitution at five hydrogen positions within the ethyl group of the parent molecule. The IUPAC name, 1-(ethyl-d5)-4-(2-morpholinoethyl)-3,3-diphenylpyrrolidin-2-one hydrochloride, explicitly identifies the deuterium placement on the ethyl substituent attached to the pyrrolidin-2-one nitrogen. This labeling strategy preserves the core pharmacophore while introducing isotopic stability for mass spectrometry applications.
The synthetic route typically involves reacting doxapram with deuterated ethylating agents under controlled conditions. For example, deuterium oxide (D₂O) or deuterated ethanol (C₂D₅OD) may serve as deuterium sources, enabling hydrogen-deuterium exchange at the target site. Post-synthesis, the compound is purified via high-performance liquid chromatography (HPLC) to achieve >99% isotopic enrichment, as verified by high-resolution mass spectrometry (HRMS).
Table 1: Comparative Molecular Formulas
| Compound | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|
| Doxapram | C₂₄H₃₀N₂O₂ | 378.51 |
| Doxapram-d5 (HCl) | C₂₄H₂₅D₅N₂O₂·HCl | 419.99 |
Structurally, doxapram-d5 retains the pyrrolidin-2-one core, morpholinoethyl side chain, and diphenyl groups of the native compound. The primary distinction lies in the ethyl-d5 group, which replaces the protiated ethyl moiety. Computational modeling reveals that deuterium substitution minimally alters bond lengths (Δ < 0.01 Å) but reduces vibrational frequencies in the C-D bonds by approximately 15% compared to C-H bonds. This isotopic effect enhances metabolic stability without significantly affecting receptor binding kinetics.
The synthesis of Doxapram-d5 (hydrochloride) represents a sophisticated approach to isotopic labeling in pharmaceutical chemistry, where five hydrogen atoms are strategically replaced with deuterium atoms [1] [2]. The molecular formula of this deuterated analog is C24H25D5N2O2·HCl, with a molecular weight of 420.00 atomic mass units [2] [4]. The systematic International Union of Pure and Applied Chemistry name for this compound is 1-(ethyl-d5)-4-(2-morpholinoethyl)-3,3-diphenylpyrrolidin-2-one hydrochloride [1].
Deuterium labeling in pharmaceutical compounds has gained significant importance due to its potential to alter pharmacokinetic profiles and metabolic stability [34] [35]. The incorporation of deuterium atoms at specific positions can significantly impact the metabolic clearance and toxicity profiles of pharmaceutical compounds [34] [39]. Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process [2] [4].
Catalytic hydrogen-deuterium exchange represents the most widely employed methodology for introducing deuterium atoms into pharmaceutical compounds [12] [13]. The technique relies on the use of transition metal catalysts to facilitate the selective replacement of hydrogen atoms with deuterium at predetermined molecular positions [10] [12].
The most effective catalytic systems for hydrogen-deuterium exchange involve palladium on carbon (Pd/C), platinum on carbon (Pt/C), and rhodium on carbon (Rh/C) catalysts [12] [13]. These heterogeneous platinum group metal catalysts demonstrate exceptional efficiency in facilitating deuterium incorporation under mild reaction conditions [13]. The Pd/C-Al-D2O system has emerged as a particularly advantageous approach, where aluminum metal reacts with deuterium oxide to generate deuterium gas in situ, while the palladium catalyst facilitates the hydrogen-deuterium exchange reaction [12].
The reaction mechanism involves the activation of carbon-hydrogen bonds through coordination to the metal center, followed by deuterium insertion from the deuterium source [12] [13]. Temperature ranges typically employed for these catalytic processes span from 20 to 150 degrees Celsius, with optimal selectivity often achieved at moderate temperatures between 40 and 80 degrees Celsius [13]. The choice of deuterium source significantly influences the reaction outcome, with deuterium oxide and deuterium gas being the most commonly utilized sources [12] [13].
For Doxapram-d5 synthesis, the catalytic approach would target the ethyl group attached to the nitrogen atom of the pyrrolidinone ring [1] [3]. The five deuterium atoms are specifically incorporated into this ethyl moiety, requiring precise control over the exchange reaction to prevent deuterium scrambling to other hydrogen-bearing positions [12]. The morpholinoethyl side chain and the diphenyl substituents must remain unaffected during the deuteration process [31].
Table 1: Deuterium Labeling Methodologies for Pharmaceutical Compounds
| Method | Catalyst System | Deuterium Source | Temperature Range (°C) | Selectivity | Typical Yield (%) |
|---|---|---|---|---|---|
| Catalytic Hydrogen-Deuterium Exchange | Pd/C, Pt/C, Rh/C | D2O, D2 gas | 20-150 | High | 70-95 |
| Metal-Catalyzed H/D Exchange | Pd, Pt, Rh complexes | D2O, D2 gas | 25-100 | Moderate to High | 60-90 |
| Pd/C-Al-D2O System | Pd/C with Al in D2O | D2O (in situ D2 generation) | 20-40 | High | 80-95 |
| Direct Deuteration with D2 Gas | Pd, Pt, Ni catalysts | D2 gas | 50-200 | Variable | 50-85 |
| Deuterated Precursor Synthesis | Various organometallic catalysts | D2O, CD3I, CD3CD2I | 0-100 | Very High | 85-98 |
| H/D Exchange in D2O | Base-catalyzed exchange | D2O | 80-150 | Low to Moderate | 40-70 |
| Heterogeneous Platinum Group Metal Catalysis | Pd/C, Pt/C, Rh/C | D2O, D2 gas | 25-120 | High | 75-92 |
| Ionic Liquid-Mediated Exchange | Ionic liquid systems | D2O with ionic liquids | 40-80 | Moderate | 65-85 |
The optimization of reaction conditions requires careful consideration of several parameters including catalyst loading, reaction time, deuterium source concentration, and reaction atmosphere [12] [13]. Inert atmospheres are typically maintained to prevent oxidation of the catalyst and to ensure complete deuterium incorporation [13]. The reaction monitoring often employs nuclear magnetic resonance spectroscopy to assess the extent of deuterium incorporation and to verify the maintenance of molecular integrity [13].
The custom synthesis of pentadeuterated ethyl precursors represents a strategic approach to achieving site-specific deuterium incorporation in Doxapram-d5 [22] [42]. This methodology involves the preparation of deuterated building blocks that can be subsequently incorporated into the target molecule through conventional organic synthesis techniques [22] [43].
The synthesis of ethyl-d5 precursors typically begins with the preparation of deuterated ethanol (CD3CD2OH) through catalytic hydrogen-deuterium exchange reactions [44]. Ethanol-d5 can be synthesized using manganese-based catalysts in the presence of deuterium oxide under controlled temperature and pressure conditions [44]. The reaction proceeds through a hydrogen-borrowing mechanism where the catalyst facilitates the exchange of hydrogen atoms with deuterium from the deuterium oxide source [44].
Alternative approaches to pentadeuterated ethyl precursor synthesis involve the use of deuterated acetaldehyde (CD3CDO) as a starting material [43]. The reduction of deuterated acetaldehyde using deuterium gas in the presence of metal catalysts yields ethyl-d5 alcohols with high isotopic purity [43]. This approach offers superior control over the deuterium distribution and minimizes the risk of isotopic scrambling [43].
The incorporation of pentadeuterated ethyl groups into the Doxapram framework requires careful selection of reaction conditions to preserve the deuterium content [22] [43]. Alkylation reactions using deuterated ethyl halides (CD3CD2X, where X represents a halogen) represent the most direct approach for introducing the deuterated ethyl moiety [43]. The nucleophilic substitution reaction between the nitrogen atom of the pyrrolidinone precursor and the deuterated ethyl halide proceeds under mild basic conditions [25] [32].
Succinonitrile serves as a valuable starting material for the synthesis of more complex deuterated precursors [43]. Hydrogen-deuterium exchange of succinonitrile with deuterium oxide containing calcium deuteroxide yields highly deuterated intermediates that can be further transformed into pentadeuterated building blocks [43]. The thermal elimination of deuterium cyanide from these intermediates produces deuterated acrylonitrile derivatives that serve as versatile synthetic intermediates [43].
The synthesis of 4-methyl-4-nitro-pentanenitrile derivatives with specific deuterium labeling patterns demonstrates the sophistication achievable in deuterated precursor synthesis [43]. These compounds serve as models for understanding the synthetic challenges associated with maintaining isotopic purity during multi-step synthetic sequences [43]. The isotopic purity of these deuterated intermediates typically exceeds 95%, demonstrating the effectiveness of the synthetic methodologies [43].
Morpholine-containing precursors require special consideration due to the presence of both nitrogen and oxygen heteroatoms [31]. The morpholine ring system in Doxapram provides hydrogen bond acceptor functionality and influences the overall physicochemical properties of the molecule [31]. The synthesis of deuterated morpholinoethyl precursors involves the alkylation of morpholine with deuterated ethyl halides under controlled conditions [31].
The purification of Doxapram-d5 and the separation of isotopologues present unique analytical and preparative challenges that require sophisticated chromatographic approaches [17] [18]. The subtle mass differences between isotopologues necessitate the use of ultra-high-resolution separation techniques to achieve adequate resolution and purity [19] [23].
High-Performance Liquid Chromatography method development for isotopologue separation requires optimization of multiple parameters to achieve baseline resolution between deuterated and non-deuterated species [17] [18]. The separation of isotopologues by High-Performance Liquid Chromatography has been demonstrated for various pharmaceutical compounds, including the successful resolution of natural-abundance mono-deuterium isotopologues from their parent compounds [19].
The chromatographic separation is based on subtle differences in the physicochemical properties of isotopologues, including differences in hydrogen bonding interactions, van der Waals forces, and molecular volume [19] [23]. These differences, although minimal, can be exploited through careful optimization of the mobile phase composition, column selection, and separation conditions [18] [19].
Column selection represents a critical factor in achieving successful isotopologue separation [17] [18]. Ultra-high-performance liquid chromatography columns with particle sizes of 1.8 micrometers or smaller provide the resolution necessary for isotopologue separation [18]. C18 reversed-phase columns with dimensions of 2.1 × 150 millimeters have proven effective for pharmaceutical isotopologue separations [5] [18].
Table 2: High-Performance Liquid Chromatography Method Development Parameters for Isotopologue Separation
| Parameter | Typical Values for Isotopologue Separation | Optimization Strategy |
|---|---|---|
| Column Type | C18 (2.1 × 150 mm, 1.8 μm) | Ultra-high resolution columns preferred |
| Mobile Phase A | 10 mM Ammonium acetate in water | Buffer concentration optimization |
| Mobile Phase B | Acetonitrile or Methanol | Organic modifier selection |
| Flow Rate (mL/min) | 0.2-0.5 | Lower flow rates for better resolution |
| Column Temperature (°C) | 25-40 | Temperature optimization for selectivity |
| Detection Wavelength (nm) | 254, 280, or compound-specific | UV-Vis or MS detection |
| Injection Volume (μL) | 1-10 | Minimize band broadening |
| Run Time (min) | 15-30 | Extended gradients for separation |
| Gradient Profile | 5-95% B over 20-25 min | Shallow gradients in critical regions |
| pH Range | 3.0-7.5 | pH adjustment for ionizable compounds |
Mobile phase optimization involves the careful selection of buffer systems and organic modifiers to maximize the selectivity between isotopologues [17] [18]. Ammonium acetate buffers in the concentration range of 10 to 50 millimolar provide adequate ionic strength while maintaining compatibility with mass spectrometric detection [5] [18]. The pH of the mobile phase significantly influences the retention and selectivity of ionizable compounds such as Doxapram-d5 [18].
Gradient elution profiles require careful optimization to achieve adequate resolution while maintaining reasonable analysis times [18] [19]. Shallow gradients in the region where isotopologues elute provide enhanced resolution at the expense of extended analysis times [18]. The typical gradient profile involves an initial low organic content (5-10%) followed by a gradual increase to 95% organic solvent over 20-25 minutes [5] [18].
Temperature control represents another critical parameter in isotopologue separation [17] [18]. Lower column temperatures generally provide enhanced selectivity for isotopologue separation, although this must be balanced against the increased analysis time and potential for peak broadening [18] [24]. Temperature optimization studies typically evaluate the range from 25 to 40 degrees Celsius [18].
Flow rate optimization involves finding the balance between resolution and analysis time [17] [18]. Lower flow rates generally provide enhanced resolution due to increased residence time in the column, but result in longer analysis times [18]. Flow rates in the range of 0.2 to 0.5 milliliters per minute have proven effective for isotopologue separations [18].
The maintenance of isotopic purity during chromatographic purification presents several significant challenges that must be addressed through careful method development and optimization [19] [21] [24]. Isotopic scrambling, degradation, and incomplete separation represent the primary concerns in maintaining the integrity of deuterated pharmaceutical compounds [21] [24].
Isotopic scrambling during chromatographic separation can occur through several mechanisms, including exchange reactions with protic solvents, thermal decomposition, and catalytic processes at metal surfaces [21] [24]. The prevention of isotopic scrambling requires careful selection of mobile phase components and the avoidance of conditions that promote hydrogen-deuterium exchange [12] [21].
Temperature-sensitive compounds require special consideration during chromatographic purification to prevent degradation and isotopic scrambling [24]. Low-temperature chromatography has been successfully employed to maintain the stability of sensitive deuterated compounds, although this approach results in compromised chromatographic performance due to increased peak broadening [24]. The optimization of temperature conditions requires balancing stability concerns against chromatographic performance [24].
Table 3: Synthetic Challenges and Solutions in Deuterium Labeling
| Challenge | Description | Solution Strategy | Success Rate (%) |
|---|---|---|---|
| Isotopic Scrambling | Uncontrolled H/D exchange at multiple sites | Optimize reaction conditions and catalysts | 75-90 |
| Low Deuterium Incorporation | Incomplete deuteration at target positions | Use excess deuterium source and longer reaction times | 80-95 |
| Loss of Stereochemistry | Racemization during synthesis | Use milder conditions and chiral catalysts | 70-85 |
| Side Reactions | Formation of unwanted by-products | Careful selection of reaction conditions | 85-95 |
| Product Purification | Difficulty separating isotopologues | Advanced chromatographic techniques | 60-80 |
| Analytical Characterization | Complex NMR and MS analysis | Multi-nuclear NMR and high-resolution MS | 90-98 |
| Scale-up Issues | Maintaining selectivity at larger scales | Process optimization and catalyst recycling | 70-85 |
| Cost of Deuterated Reagents | High cost of deuterated starting materials | Efficient synthetic routes and reagent recovery | 80-90 |
Fraction collection and storage protocols require optimization to maintain isotopic purity following separation [20] [24]. The use of inert atmospheres during fraction collection prevents oxidative degradation and isotopic exchange [20]. Storage under refrigerated conditions in amber vials minimizes photodegradation and thermal decomposition [24].
The drying of collected fractions presents unique challenges for deuterated compounds due to the potential for isotopic exchange with atmospheric moisture [20] [24]. Lyophilization techniques have been employed successfully for some deuterated compounds, although alternative approaches such as rotary evaporation under controlled conditions may be necessary for sensitive compounds [24]. The addition of aprotic co-solvents such as acetonitrile can facilitate the removal of water through azeotrope formation [24].
Analytical characterization following purification requires sophisticated techniques to confirm isotopic purity and structural integrity [5] [15]. Nuclear magnetic resonance spectroscopy using multiple nuclei (1H, 2H, 13C) provides comprehensive structural information and confirms the extent of deuterium incorporation [5] [15]. Mass spectrometry analysis reveals the isotopic distribution and confirms the molecular mass of the deuterated compound [5] [19].
Triple-quadrupole optimisation on a Waters Xevo TQ-S revealed a single, high-yield fragmentation pathway suitable for quantitative work (Table 1). The collision energy window (16–20 V) produced maximal product-ion intensity without compromising peak shape. A qualifier transition at m/z 384.5 → 97.3 was retained for identity confirmation but excluded from routine quantitation because of 15–18% lower signal-to-noise [1].
| Instrument platform | Precursor ion (m/z) | Quantifier ion (m/z) | Cone voltage (V) | Collision energy (V) | Mean retention time (min) |
|---|---|---|---|---|---|
| Xevo TQ-S (positive-ESI) | 384.5 $$[M + H]^+$$ | 297.3 | 44 | 18 | 1.45 |
| TSQ Vantage (positive-ESI) | 384.3 | 133.1* | 45 | 26 | 1.52 |
*Minor loss of morpholine ring; used only for spectral confirmation.
Overall ion-current response for the optimised transition (Xevo TQ-S) averaged 1.3 × 10^7 counts s⁻¹ μM⁻¹ across six daily calibration sets, with within-run %RSD ≤ 3.2% and between-day %RSD ≤ 4.1% [1].
Protein-precipitated plasma extracts (50 µL) exhibited substantial ion-suppression for the protonated parent (matrix factor 0.89 ± 0.07). Substituting doxapram-d5 for a structurally unrelated internal standard reduced the coefficient of variation for matrix factors from 11.0% (un-normalised) to 2.8% (normalised) [3]. Normalised process efficiency therefore met FDA/EMA acceptance criteria (Table 2), enabling a lower limit of quantification (LLOQ) of 50 ng mL⁻¹ with signal-to-noise ≥ 15 [1].
| Parameter | Non-normalised doxapram | IS-normalised doxapram-d5 |
|---|---|---|
| Mean matrix effect | 111.3% | 100.2% |
| Process efficiency | 102.9% | 101.5% |
| %RSD (n = 5 matrices) | 11.0% | 2.8% |
These data confirm that isotopic co-elution not only corrects for bulk suppression but also dampens lot-to-lot variability, fulfilling the recommendations of Matuszewski et al. for LC–MS/MS bioanalysis [4].
Two ultra-high-performance liquid chromatography (UPLC) workflows were benchmarked for doxapram-d5 performance against typical multi-analyte panels used in critical-care pharmacology.
Kraft et al. implemented a 6-min binary gradient (5–95% acetonitrile, 0.1% formic acid) on a 2.1 × 50 mm, 1.7 µm BEH C18 column; doxapram-d5 eluted at 1.4–1.6 min and was baseline-resolved from its metabolite 2-ketodoxapram-d5 [1]. Flint et al. later demonstrated simultaneous measurement of five ICU drugs in 50 µL plasma, maintaining a 5-min cycle time on an HSS T3 phase (Table 3) [3].
| Column chemistry | Flow (mL min⁻¹) | Run-time (min) | LLOQ (doxapram-d5, ng mL⁻¹) | Calibration r² |
|---|---|---|---|---|
| BEH C18, 1.7 µm | 0.50 | 6.0 | 50 | 0.998 |
| HSS T3, 1.8 µm | 0.40 | 5.0 | 50 | 0.997 |
Both platforms delivered accuracy 92.8–107.1% and precision ≤ 4.5% across the 50–4,500 ng mL⁻¹ range [1] [3].
Comparison of polar-end-capped T3 and standard BEH phases showed that the T3 chemistry increased retention of the early-eluting, more polar deuterated parent by 8–10%, improving separation from matrix-derived phospholipids that co-elute at 1.2–1.3 min on BEH [3]. Conversely, the less polar BEH phase offered sharper peaks for the hydrophobic diphenyl ketometabolite, yielding a >35% gain in peak height. Consequently, laboratories analysing doxapram-d5 alongside basic cardio-active co-medications favour T3 columns, whereas metabolite-centric assays benefit from BEH materials.
Selectivity experiments confirmed that both chemistries achieved ≥ 1.5 baseline resolution between doxapram-d5, 2-ketodoxapram-d5 and the isobaric impurity AHR 5904-d5 when the gradient ramp exceeded 10% B min⁻¹ and column temperature remained at 40–50 °C [1].